molecular formula C18H20N4O2 B1428416 [2-[6-(Oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]methanol CAS No. 1012344-43-2

[2-[6-(Oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]methanol

Cat. No. B1428416
M. Wt: 324.4 g/mol
InChI Key: DPACXQFXKZQREE-UHFFFAOYSA-N
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Description

“[2-[6-(Oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]methanol” is a chemical compound with the CAS Number: 1012344-43-2 . It has a molecular weight of 324.38 . This compound is used in scientific research and has potential applications in drug discovery and material science.


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H20N4O2/c23-12-13-3-1-2-4-15(13)16-11-19-18-6-5-17(21-22(16)18)20-14-7-9-24-10-8-14/h1-6,11,14,23H,7-10,12H2,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.

Scientific Research Applications

  • Microwave-Assisted Synthesis Techniques : A study by Masquelin et al. (2006) demonstrated the use of microwave-mediated synthesis to create arrays of 3-iminoaryl-imidazo[1,2-a]pyridines, utilizing reagents such as α-amino-pyridines and aldehydes. This method represents a novel approach for multi-component reactions in organic synthesis (Masquelin et al., 2006).

  • Preparation Methods : Lifshits et al. (2015) developed a new method for preparing (2-aminopyridin-4-yl)methanol, an important precursor in constructing imidazo[1,2-a]pyridine structures. This method improved efficiency and reduced the complexity of previous approaches (Lifshits et al., 2015).

  • Central Nervous System Activities : Research by Barlin et al. (1992) focused on synthesizing various imidazo[1,2-b]pyridazines to examine their activity in the central nervous system. Certain compounds showed strong binding to rat brain membrane, suggesting potential applications in neurological research (Barlin et al., 1992).

  • Anti-Asthmatic Activities : A study by Kuwahara et al. (1996) synthesized (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides and evaluated them for anti-asthmatic properties, showing potent activity and potential as therapeutic agents (Kuwahara et al., 1996).

  • Novel Synthesis Method : Vandyshev et al. (2022) proposed a new method for synthesizing imidazo[1,5-b]pyridazines derivatives, offering high yields and efficiency. This advancement in synthetic methodology has implications for the development of new compounds (Vandyshev et al., 2022).

Future Directions

Given its potential as an IL-17A inhibitor , this compound could be further studied for its therapeutic applications in conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis . More research is needed to fully understand its mechanism of action and potential side effects.

properties

IUPAC Name

[2-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-12-13-3-1-2-4-15(13)16-11-19-18-6-5-17(21-22(16)18)20-14-7-9-24-10-8-14/h1-6,11,14,23H,7-10,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPACXQFXKZQREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=NN3C(=NC=C3C4=CC=CC=C4CO)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[6-(Oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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